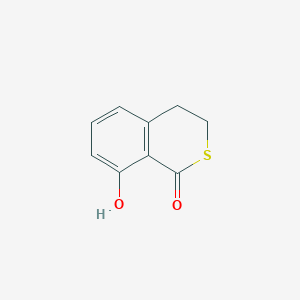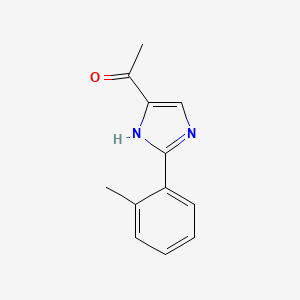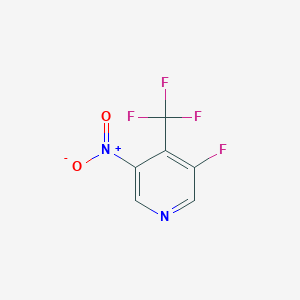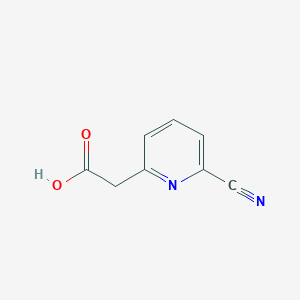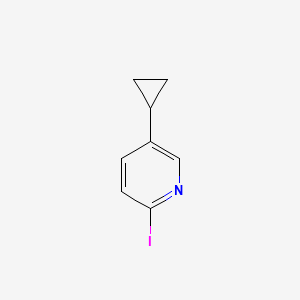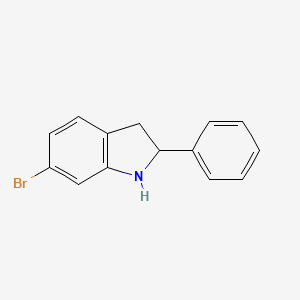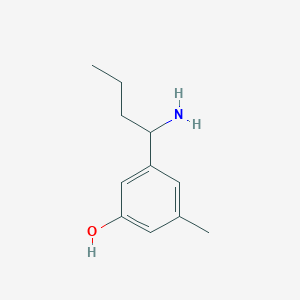![molecular formula C13H17NO B12970179 Spiro[chroman-4,4'-piperidine]](/img/structure/B12970179.png)
Spiro[chroman-4,4'-piperidine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[chroman-4,4’-piperidine] is a unique compound characterized by its spirocyclic structure, which includes a chroman ring fused to a piperidine ring. This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. The presence of both oxygen and nitrogen heteroatoms in its structure contributes to its diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of spiro[chroman-4,4’-piperidine] typically involves the simultaneous reactions of condensation and cyclization. One common method includes the reaction of substituted chromanones with piperidine derivatives under acidic or basic conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods
Industrial production of spiro[chroman-4,4’-piperidine] may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Spiro[chroman-4,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes in the structure to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include spirocyclic ketones, alcohols, and substituted derivatives with potential biological activities .
Aplicaciones Científicas De Investigación
Spiro[chroman-4,4’-piperidine] has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with enzymes and receptors.
Medicine: Explored for its potential as an anticancer, antidiabetic, and anti-inflammatory agent.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of spiro[chroman-4,4’-piperidine] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that regulate glucose metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[chromane-2,4’-piperidine]-4(3H)-one: Another spirocyclic compound with similar structural features but different biological activities.
Spiro[indoline-3,4’-piperidine]: Known for its anticancer properties and structural similarity to spiro[chroman-4,4’-piperidine].
Spiro[isoquinoline-4,4’-piperidine]: Studied for its potential as an anti-inflammatory and analgesic agent.
Uniqueness
Spiro[chroman-4,4’-piperidine] stands out due to its unique combination of a chroman and piperidine ring, which imparts distinct biological activities and therapeutic potential. Its versatility in undergoing various chemical reactions and forming diverse derivatives further enhances its significance in medicinal chemistry .
Propiedades
Fórmula molecular |
C13H17NO |
|---|---|
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
spiro[2,3-dihydrochromene-4,4'-piperidine] |
InChI |
InChI=1S/C13H17NO/c1-2-4-12-11(3-1)13(7-10-15-12)5-8-14-9-6-13/h1-4,14H,5-10H2 |
Clave InChI |
TWCBNOVLZABJAN-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12CCOC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


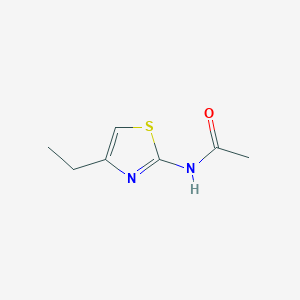
![3-Fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B12970102.png)
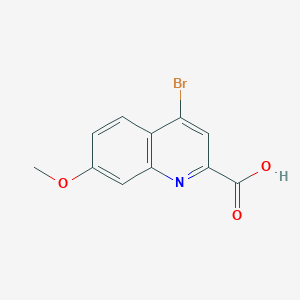
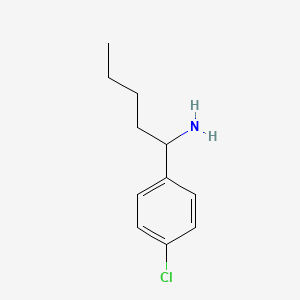
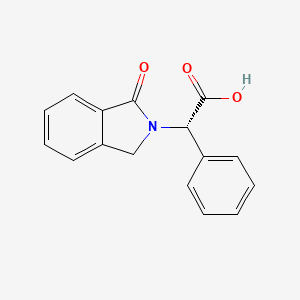
![Methyl 7-bromo-3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carboxylate](/img/structure/B12970117.png)
![9-Methyl-3,4-diphenyl-9H-pyrido[3,4-b]indole](/img/structure/B12970137.png)
